(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
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Overview
Description
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[331]nonane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves a tandem Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine to form the bicyclic structure in a one-pot synthesis . The reaction conditions typically involve mild temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the tandem Mannich reaction for large-scale synthesis. This includes scaling up the reaction, ensuring consistent yields, and maintaining the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different substituents.
3-azabicyclo[3.3.1]nonane: This compound lacks the methyl groups present in (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3/t9-,10+ |
InChI Key |
MABDHNXQYBSZCB-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@]12C[C@@](CNC1)(CN(C2)C)C |
Canonical SMILES |
CC12CC(CNC1)(CN(C2)C)C |
Origin of Product |
United States |
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